4-溴代-N-(2-乙氧基乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

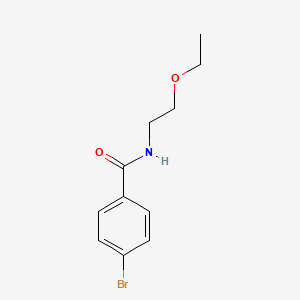

“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

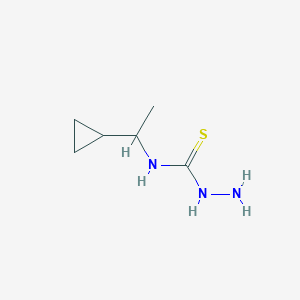

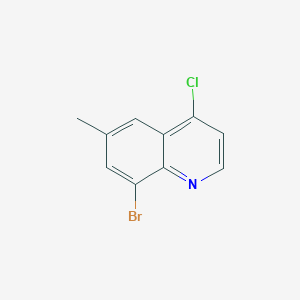

The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .

科学研究应用

Specific Application: Antioxidant and Antibacterial Activities

- Summary of the Application : Benzamides, including “4-bromo-N-(2-ethoxyethyl)benzamide”, are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and also exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .

- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Application: Synthesis of Arylated Derivatives

- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields .

- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5a) was found to be 4.98 eV, indicating a more stable compound, while compound (5g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .

Application: Synthesis of Arylated Derivatives

- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1- phenylethyl)benzamide analogues (5 a-i) by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide (3) in moderate to good yields (62-89 %). Furthermore, DFT studies were carried out to compute optimized geometries, frontier molecular orbitals, polarizability (α), hyperpolarizability (β), MESP, reactivity descriptors, and NMR spectra .

- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5 a) was found to be 4.98 eV, indicating a more stable compound, while compound (5 g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .

安全和危害

属性

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBUOLGPEXFBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-ethoxyethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)